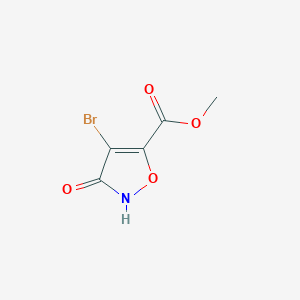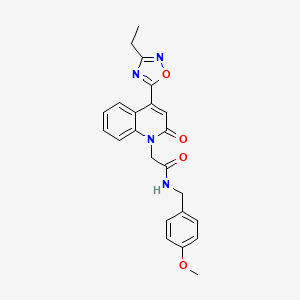![molecular formula C16H15N3O B2590090 3-phényl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034547-39-0](/img/structure/B2590090.png)
3-phényl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is an organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific photophysical properties.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide may also interact with purine biochemical reactions.
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines, which are structurally similar, act as antimetabolites in purine biochemical reactions . This suggests that 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide may also interact with its targets in a similar manner.
Biochemical Pathways
Given that structurally similar compounds are known to act as antimetabolites in purine biochemical reactions , it is plausible that 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide may affect similar pathways. The downstream effects of this interaction could potentially include the inhibition of purine-dependent processes.
Result of Action
Compounds with similar structures are known to exhibit a range of biological activities, including antitrypanosomal activity , suggesting that 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide may have similar effects.
Analyse Biochimique
Biochemical Properties
3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide has been found to bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and a subsequent decrease in its biological activity . In in vitro and in vivo studies, long-term exposure to 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to interfere with essential cellular processes at high concentrations . Therefore, careful dosage optimization is crucial when using this compound in therapeutic applications .
Metabolic Pathways
3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to inhibit the activity of certain metabolic enzymes, leading to changes in the production and utilization of energy within the cell . Additionally, 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide can affect the levels of specific metabolites, such as ATP and NADH, which are critical for cellular energy production .
Transport and Distribution
The transport and distribution of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide within tissues, influencing its localization and activity . These transport and distribution mechanisms are crucial for the compound’s biological effects, as they determine its availability and concentration within target cells and tissues .
Subcellular Localization
The subcellular localization of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is essential for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . For example, 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide has been shown to accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, its localization to the mitochondria can influence cellular metabolism and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer and enzymatic inhibitory activities.
Phenylpyrazoles: Known for their diverse biological activities, including insecticidal properties.
Uniqueness
Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Propriétés
IUPAC Name |
3-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(7-6-13-4-2-1-3-5-13)18-14-9-11-19-15(12-14)8-10-17-19/h1-5,8-12H,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOSGGHPIMIJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2590008.png)
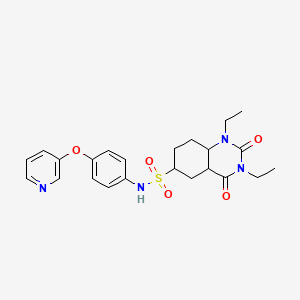
![N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2590011.png)
![N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590012.png)
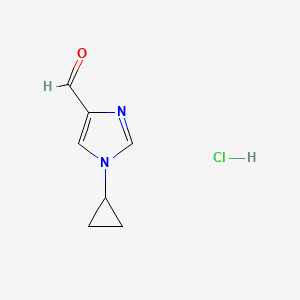
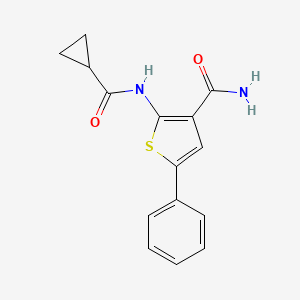

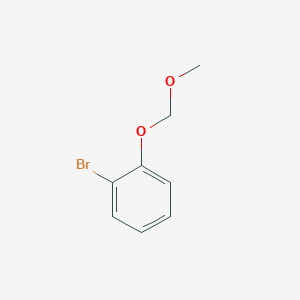

![7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2590025.png)

![N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B2590027.png)
